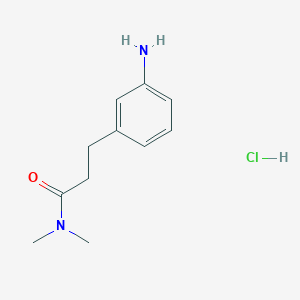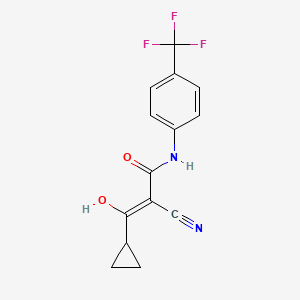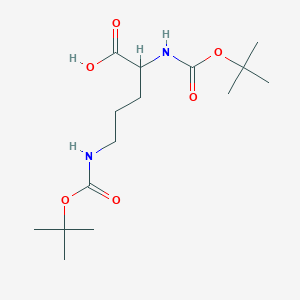
5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride, pyridinium salts, which are structurally similar, have been extensively studied. They are found in many natural products and bioactive pharmaceuticals. Their synthetic routes, reactivity, and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors have been highlighted .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to this compound, have been studied for their synthetic routes and reactivity .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with phenylhydrazine to form 5-methyl-6-phenylpyridine-2-carboxaldehyde, which is then reacted with guanidine hydrochloride to form 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride.", "Starting Materials": [ "5-methyl-2-pyridinecarboxaldehyde", "phenylhydrazine", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 5-methyl-2-pyridinecarboxaldehyde is reacted with phenylhydrazine in ethanol to form 5-methyl-6-phenylpyridine-2-carboxaldehyde.", "Step 2: 5-methyl-6-phenylpyridine-2-carboxaldehyde is then reacted with guanidine hydrochloride in ethanol to form 5-Methyl-6-phenylpyridine-2-carboxamidine hydrochloride.", "Step 3: The product is isolated and purified by recrystallization from ethanol." ] } | |
CAS RN |
115193-62-9 |
Molecular Formula |
C13H14ClN3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
5-methyl-6-phenylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-9-7-8-11(13(14)15)16-12(9)10-5-3-2-4-6-10;/h2-8H,1H3,(H3,14,15);1H |
InChI Key |
KSIVRAOQWSUKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)






